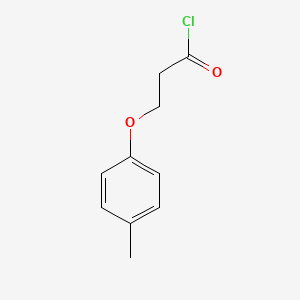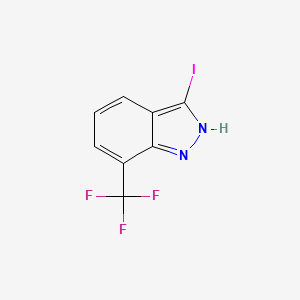
2,4-二氨基-5-甲基-6-喹唑啉腈
描述
2,4-Diamino-5-methyl-6-quinazolinecarbonitrile is a compound with the molecular formula C10H9N5 . It belongs to the class of organic compounds known as quinazolinamines, which are heterocyclic aromatic compounds containing a quinazoline moiety substituted by one or more amine groups .
Molecular Structure Analysis
The molecular structure of 2,4-Diamino-5-methyl-6-quinazolinecarbonitrile consists of a quinazoline core, which is a bicyclic compound made up of two fused six-membered rings, one being aromatic (benzene) and the other being a diazine (with two nitrogen atoms). This core is substituted at the 2, 4, and 5 positions with amino groups and a methyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-Diamino-5-methyl-6-quinazolinecarbonitrile include an average mass of 185.185 Da and a monoisotopic mass of 185.070145 Da . More detailed information about its physical and chemical properties like melting point, boiling point, and density was not available in the sources I found .科学研究应用
抗肿瘤和抗疟疾特性
2,4-二氨基-5-甲基-6-喹唑啉腈及其衍生物已证明具有显着的抗疟疾、抗菌和抗肿瘤活性。值得注意的是,衍生物甲氨蝶呤显示出广泛的抗肿瘤作用,并已评估其在临床试验中的潜力 (Elslager 等,1983)。类似地,2,4-二氨基-5-甲基-6-[(3,4,5-三甲氧基苯胺)甲基]喹唑啉 (TMQ) 是一种衍生物,已显示出对二氢叶酸还原酶的有效抑制作用,并在针对啮齿动物肿瘤的体外和体内研究中证明了广谱抗肿瘤作用 (Bertino 等,1979)。
抗菌作用
已探索一系列 2,4-二氨基-6-喹唑啉衍生物的抗菌特性。例如,对某些衍生物针对小鼠中对药物敏感的恶性疟原虫品系的抑制作用进行了评估,并显示出显着的抗菌作用 (Elslager 等,1978)。
抗血小板和抗炎活性
一项针对与 2,4-二氨基-5-甲基-6-喹唑啉腈相关的 5,6-二氢苯并[h]喹唑啉 2,4-二氨基取代化合物的研究揭示了与阿司匹林相似的有效抗血小板活性。此外,这些化合物表现出的抗炎活性与参考药物吲哚美辛相当 (Brullo 等,2012)。
安全和危害
According to the safety data sheet, 2,4-Diamino-5-methyl-6-quinazolinecarbonitrile may cause skin irritation, serious eye irritation, and respiratory irritation. Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray, and it should be handled only outdoors or in a well-ventilated area. Protective gloves, clothing, and eye/face protection should be worn. If inhaled or if it comes in contact with skin or eyes, specific first aid measures should be taken .
属性
IUPAC Name |
2,4-diamino-5-methylquinazoline-6-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c1-5-6(4-11)2-3-7-8(5)9(12)15-10(13)14-7/h2-3H,1H3,(H4,12,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMZCFGPQLJTHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C(=NC(=N2)N)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80551868 | |
| Record name | 2,4-Diamino-5-methylquinazoline-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80551868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18917-72-1 | |
| Record name | 2,4-Diamino-5-methylquinazoline-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80551868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details



















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-[bis(2-naphthalenyloxy)phosphinyl]acetate](/img/structure/B3112309.png)
![N-[(2-methylphenyl)methyl]piperidine-2-carboxamide](/img/structure/B3112339.png)
![N-[(4-methylphenyl)methyl]piperidine-2-carboxamide](/img/structure/B3112354.png)
![N-[(3-chlorophenyl)methyl]piperidine-2-carboxamide](/img/structure/B3112358.png)
![N-[(3,4-dichlorophenyl)methyl]piperidine-2-carboxamide](/img/structure/B3112361.png)







